molecular formula C17H13F3O3 B1328062 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone CAS No. 898760-55-9

4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone

Cat. No.: B1328062
CAS No.: 898760-55-9
M. Wt: 322.28 g/mol
InChI Key: ACXXYXKQBPWDEU-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the 1,3-dioxolane ring can act as a protecting group in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone typically involves the formation of the 1,3-dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a suitable benzene derivative. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, the recovery and recycling of catalysts and solvents are crucial for sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzophenone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzophenones or dioxolanes.

Scientific Research Applications

4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the dioxolane ring can modulate the compound’s reactivity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone is unique due to the combination of the trifluoromethyl group and the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)14-7-5-12(6-8-14)15(21)11-1-3-13(4-2-11)16-22-9-10-23-16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXXYXKQBPWDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645127
Record name [4-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-55-9
Record name Methanone, [4-(1,3-dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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